molecular formula C23H20N4O4 B2568666 3,4-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide CAS No. 921562-30-3

3,4-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide

Cat. No. B2568666
CAS RN: 921562-30-3
M. Wt: 416.437
InChI Key: LTMAMZFNQIOGOW-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridopyrimidine, a class of compounds that have shown therapeutic interest . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

Scientific Research Applications

Chemical Synthesis and Characterization

Nonaqueous Capillary Electrophoresis : A study developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related compounds, showcasing the compound's role in analytical chemistry for quality control purposes. The method optimized several conditions, including electrolyte concentration and buffer modifier, demonstrating its effectiveness and simplicity for potential use in quality control of pharmaceutical compounds (Ye et al., 2012).

Synthesis of Novel Benzodifuranyl and Related Compounds : Research focused on synthesizing novel compounds for anti-inflammatory and analgesic purposes, highlighting the utility of complex chemical structures in drug discovery. The study synthesized various heterocyclic compounds, including pyrimidines, demonstrating significant COX-2 inhibition and analgesic activities, suggesting potential therapeutic applications (Abu‐Hashem et al., 2020).

Biological Activities and Applications

Anticancer and Anti-5-lipoxygenase Agents : A study synthesized a novel series of pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship analysis indicated significant potential against cancer cell lines and 5-lipoxygenase inhibition, suggesting a promising avenue for the development of new therapeutic agents (Rahmouni et al., 2016).

properties

IUPAC Name

3,4-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-14-25-21-18(5-4-12-24-21)23(29)27(14)17-9-7-16(8-10-17)26-22(28)15-6-11-19(30-2)20(13-15)31-3/h4-13H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMAMZFNQIOGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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